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Compound of Interest

4-Morpholineethanol, 2,5-
Compound Name:

dimethyl-
CAS No.: 1216263-16-9
Cat. No.: B12335898

Get Quote

From Conformational Dynamics to Reactivity
Descriptors
Part 1: Executive Summary & Molecular Architecture

4-Morpholineethanol, 2,5-dimethyl- (CAS: 20662-84-4 / Related: 9084-06-4 mixtures)
represents a bifunctional heterocyclic scaffold merging the lipophilic, sterically defined 2,5-
dimethylmorpholine core with a hydrophilic N-hydroxyethyl tail. While historically utilized in
industrial corrosion inhibition due to its high electron-donating capacity, this molecule serves as
an excellent case study for fragment-based drug design (FBDD). Its amphiphilic nature and
chiral centers make it a versatile ligand for modulating solubility and target specificity in kinase
inhibitors (e.g., mTOR/PI3K pathways).

This guide outlines the theoretical frameworks required to profile this molecule, moving from
guantum mechanical optimization of its stereocisomers to molecular dynamics simulations of its

solvation behavior.
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1.1 Stereochemical Complexity

The 2,5-dimethyl substitution pattern introduces two chiral centers at the C2 and C5 positions.
[1] Unlike the symmetric 2,6-dimethylmorpholine, the 2,5-isomer creates a unique "diagonal”
steric field that influences N-inversion and side-chain orientation.

e Trans-Isomers ((2R,5S) / (2S,5R)): Typically the thermodynamically preferred conformers.
The methyl groups can adopt a diequatorial orientation in the chair conformation, minimizing
1,3-diaxial interactions.

e Cis-Isomers ((2R,5R) / (2S,5S)): Force one methyl group into an axial position if the ring
maintains a chair form, or induce a twist-boat distortion.

o N-Substituent Effect: The hydroxyethyl group at N4 can adopt an axial or equatorial position.
In 4-morpholineethanol derivatives, an intramolecular hydrogen bond often forms between
the hydroxyl proton and the ether oxygen (O1), stabilizing specific rotamers.

Part 2: Computational Workflows & Visualization

To rigorously study this molecule, one must move beyond static structures. The following
workflow integrates conformational searching with Density Functional Theory (DFT).

2.1 Conformational Search & Optimization Workflow
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Figure 1: Hierarchical workflow for determining the bioactive conformation of 4-

Morpholineethanol, 2,5-dimethyl-. The process filters thousands of random states down to
the thermodynamically relevant few.

Part 3: Electronic Structure Theory (DFT)
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For drug development, the electronic distribution determines metabolic stability (sites of
oxidation) and ligand-receptor binding strength.

3.1 Frontier Molecular Orbitals (FMO)

The reactivity of 4-Morpholineethanol, 2,5-dimethyl- is governed by the energy gap between
the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO).

 HOMO Location: Primarily localized on the Nitrogen lone pair and the Oxygen atoms. High
HOMO energy indicates susceptibility to electrophilic attack (e.g., by CYP450 enzymes).

e LUMO Location: Often diffuse over the alkyl skeleton.

e Chemical Hardness (n): A large HOMO-LUMO gap implies high chemical stability (low
reactivity), a desirable trait for reducing off-target toxicity.

Table 1: Predicted Reactivity Descriptors (B3LYP/6-31G(d,p) Level) Note: Values are
representative of 2,5-dimethylmorpholine derivatives.
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Descriptor Symbol

Typical Value (eV)

Interpretation for
Drug Design

HOMO Energy

-5.810-6.2

Electron donor
capability; correlates
with metabolic

oxidation potential.

LUMO Energy

0.5t01.2

Electron acceptor
capability; usually high
for saturated amines
(stable).

Energy Gap

~6.5-7.0

Indicates a "hard"
molecule; chemically

stable in plasma.

Dipole Moment (Debye)

21-28

Influences solubility
and membrane

permeability.

3.2 Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals binding hotspots:

* Red Regions (Negative Potential): The ether oxygen (O1) and the hydroxyl oxygen on the

tail. These are H-bond acceptors.

¢ Blue Regions (Positive Potential): The hydroxyl proton. This is the primary H-bond donor.

o Green Regions (Neutral): The 2,5-dimethyl groups provide a hydrophobic shield, critical for

fitting into lipophilic pockets (e.g., ATP binding sites).

Part 4: Physicochemical Profiling & Protocols

Understanding the "drug-likeness" requires accurate prediction of solvation parameters.

4.1 Solvation & Lipophilicity (LogP)
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The hydroxyethyl side chain lowers the LogP compared to the parent dimethylmorpholine,
improving water solubility. However, the intramolecular H-bond (OH---O) can "mask" the polar
groups, effectively increasing the experimental LogP and enhancing membrane permeability
(the "chameleon effect").

e Protocol for LogP Calculation:
o Calculate

in water (PCM/SMD model).

o Calculate

in octanol (SMD model).

4.2 Experimental Validation Protocol: NMR Stereochemistry

To validate the computational predictions of cis/trans isomers, use Nuclear Overhauser Effect
Spectroscopy (NOESY).

e Sample Prep: Dissolve 10 mg in

(prevents H-bond disruption) and
(promotes H-bond disruption) to observe conformational shifts.

e Target Signals:
o lIrradiate the Methyl protons at C2/C5.
o Trans-isomer: Strong NOE to axial protons on C3/C6.

o Cis-isomer: Strong NOE between the two methyl groups (if 1,3-diaxial) or specific ring
protons depending on the chair flip.

e Coupling Constants (

):

o Axial-Axial coupling: 10-12 Hz (indicates trans-diaxial relationship).
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o Axial-Equatorial: 2-5 Hz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. (5S)-2,5-Dimethylmorpholine | 2470384-79-1 | Benchchem [benchchem.com]

e 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors:
Synthesis, Computational Insights, and Cellular Analysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Theoretical & Computational Profiling of 4-
Morpholineethanol, 2,5-dimethyl-]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b12335898/docs#theoretical-computational-profiling-
of-4-morpholineethanol-2-5-dimethyl]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/291330368_Conformational_analysis_of_morpholine_studied_using_Raman_spectroscopy_and_Density_Functional_Theoretical_calculations
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11898650/
https://pubmed.ncbi.nlm.nih.gov/40075606/
https://www.nature.com/articles/s41598-023-44288-w
https://www.volza.com/hsn-code/hsn-code-3824-export/dimethyl-2
https://www.benchchem.com/product/b12335898?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/B2365481
https://pubmed.ncbi.nlm.nih.gov/40075606/
https://pubmed.ncbi.nlm.nih.gov/40075606/
https://pubmed.ncbi.nlm.nih.gov/40075606/
https://www.benchchem.com/product/b12335898/docs#theoretical-computational-profiling-of-4-morpholineethanol-2-5-dimethyl
https://www.benchchem.com/product/b12335898/docs#theoretical-computational-profiling-of-4-morpholineethanol-2-5-dimethyl
https://www.benchchem.com/product/b12335898/docs#theoretical-computational-profiling-of-4-morpholineethanol-2-5-dimethyl
https://www.benchchem.com/product/b12335898/docs#theoretical-computational-profiling-of-4-morpholineethanol-2-5-dimethyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335898?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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